5-Methoxyaminomethyl-2-thiouridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3O6S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(methoxyamino)methyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C11H17N3O6S/c1-19-12-2-5-3-14(11(21)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,21)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
RJUNHHFZFRMZQQ-FDDDBJFASA-N |
Isomeric SMILES |
CONCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CONCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Biosynthesis Pathways and Enzymatic Machinery of 5 Substituted 2 Thiouridines
General Principles of 2-Thiouridine (B16713) Formation
The introduction of a sulfur atom at the C2 position of uridine (B1682114) in tRNA is a fundamental modification that enhances translational fidelity. asm.orgnih.gov This process, known as 2-thiolation, relies on a conserved set of biochemical principles.
The primary sulfur donor for 2-thiouridine biosynthesis in bacteria is the amino acid L-cysteine. mdpi.comasm.org The sulfur atom is first activated by a class of enzymes called cysteine desulfurases. nih.govnih.gov These enzymes catalyze the removal of sulfur from L-cysteine, forming a persulfide intermediate on a conserved cysteine residue of the enzyme itself. mdpi.comnih.gov This activated sulfur is then transferred through a relay system of sulfur carrier proteins. nih.govoup.com
In an alternative mechanism observed in eukaryotes and some thermophilic bacteria, the activated sulfur is not transferred as a persulfide but is first used to form a thiocarboxylate on a sulfur carrier protein. nih.govpnas.org This thiocarboxylated protein then serves as the immediate sulfur donor for the thiolation reaction. nih.govpnas.orgembopress.org
Cysteine desulfurases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a central role in all metabolic pathways requiring sulfur. nih.gov In Escherichia coli, IscS is the primary cysteine desulfurase that provides sulfur for the biosynthesis of various sulfur-containing molecules, including 2-thiouridine. asm.orgnih.govresearchgate.net IscS interacts with a variety of sulfur-accepting proteins to channel sulfur into specific pathways. asm.org
Another cysteine desulfurase system, the SUF machinery (including SufS), is typically active under conditions of iron-sulfur cluster stress and iron limitation. nih.gov However, in E. coli, the biosynthesis of mnm5s2U is largely independent of the SUF system. nih.gov In other bacteria, such as Bacillus subtilis, a dedicated cysteine desulfurase, YrvO, is the primary sulfur donor for 2-thiouridine synthesis, working in concert with MnmA. nih.gov
A distinct mechanism for sulfur transfer involves the formation of a protein-thiocarboxylate intermediate. This pathway is prominent in the synthesis of 2-thiouridine in the cytoplasm of eukaryotes and in some thermophiles. nih.govpnas.org In this system, the sulfur from a cysteine desulfurase is transferred to an E1-like activating enzyme, which then adenylates the C-terminus of a ubiquitin-like modifier (Ubl) protein, such as Urm1 in yeast or TtuB in thermophiles. nih.govembopress.org The adenylated Ubl is then thiocarboxylated. nih.govpnas.org This thiocarboxylated Ubl serves as the sulfur donor for the tRNA thiolation, a process mechanistically different from the persulfide relay common in bacteria. nih.gov
Biosynthesis of 5-Methoxyaminomethyl-2-thiouridine (mnm5s2U) in Bacteria
The biosynthesis of mnm5s2U is a sequential process. First, a side chain is added to the C5 position of the wobble uridine, and then the 2-thiolation occurs.
The initial modification at the C5 position of the wobble uridine (U34) in the pathway to mnm5s2U is catalyzed by the MnmE-MnmG protein complex. biorxiv.orgnih.gov This complex is responsible for adding either a 5-carboxymethylaminomethyl (cmnm5) or a 5-aminomethyl (nm5) group onto the uridine. nih.govnih.gov MnmE is a GTPase that is activated by dimerization, and its GTP hydrolysis is essential for the tRNA modification reaction. researchgate.netnih.gov MnmG binds to FAD and NADH. researchgate.netbiorxiv.org The complex utilizes glycine (B1666218) or ammonium (B1175870) as substrates to form cmnm5U or nm5U, respectively. nih.govnih.gov The formation of the MnmE-MnmG complex induces large conformational changes, which are crucial for bringing the various substrates and cofactors together to catalyze the reaction. biorxiv.orgresearchgate.net
The final step in the biosynthesis of mnm5s2U is the 2-thiolation of the already modified uridine, a reaction catalyzed by the tRNA-specific 2-thiouridylase MnmA. asm.orguniprot.orgebi.ac.uk MnmA is a member of the ATP-pyrophosphatase family and utilizes ATP to adenylate the C2 atom of the uridine base in the tRNA substrate. asm.orgnih.govuniprot.org Following this activation, a nucleophilic attack by a persulfide sulfur, which is transferred to a cysteine residue on MnmA, results in the formation of the 2-thiouridine moiety and the release of AMP. nih.govuniprot.org In E. coli, the sulfur is delivered to MnmA from IscS via a complex sulfur relay system involving the TusA, TusBCD, and TusE proteins. nih.govoup.com
Sequential Modification by Bifunctional Enzyme MnmC (in Gram-negative bacteria)
In Gram-negative bacteria such as Escherichia coli, the final two steps in the synthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) from its precursor, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), are catalyzed by a single bifunctional enzyme known as MnmC. nih.govnih.gov This 74-kDa protein possesses two distinct domains that carry out a sequential reaction: an FAD-dependent oxidoreductase activity followed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity. nih.gov The MnmC enzyme ensures the efficient conversion of the tRNA precursor to its final, fully modified state. nih.gov
The first reaction catalyzed by MnmC is the removal of the carboxymethyl group from the cmnm⁵(s²)U intermediate. nih.gov This process is a flavin adenine (B156593) dinucleotide (FAD)-mediated demodification that converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). nih.govnih.gov The reaction involves the formation of a complex between the MnmC enzyme and the tRNA base, the release of a proton, and the reoxidation of FAD. nih.gov This FAD-dependent oxidoreductase activity is housed in one of the two principal domains of the MnmC protein. nih.gov The stabilization of the reactive C4a-(hydro)peroxyflavin intermediate is a critical aspect of the catalytic activity of FAD-dependent monooxygenases. nih.gov
Following the removal of the carboxymethyl group, the second active site of the MnmC enzyme catalyzes the final methylation step. nih.gov This activity utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the nm⁵s²U intermediate, resulting in the formation of mnm⁵s²U. nih.govnih.gov SAM is a common cofactor used by a vast family of methyltransferase enzymes involved in the modification of various biological molecules, including nucleic acids and proteins. nih.gov The methyltransferase domain of MnmC shares structural similarities with other SAM-dependent methyltransferases, featuring a conserved Rossmann-like fold. nih.govnih.gov Kinetic analyses of MnmC have revealed that the two activities are tuned to ensure the complete modification to mnm⁵s²U, avoiding the accumulation of the undermodified nm⁵ intermediate. nih.gov
MnmM-Mediated Methylation (in Gram-positive bacteria and plants)
While Gram-negative bacteria utilize the bifunctional MnmC, Gram-positive bacteria and plants, which also possess mnm⁵s²U in their tRNAs, lack an MnmC ortholog. nih.gov In these organisms, the final methylation step from nm⁵s²U to mnm⁵s²U is performed by a different, monofunctional enzyme called MnmM (formerly known as YtqB in Bacillus subtilis). nih.gov The discovery of MnmM's function was achieved through a combination of comparative genomics, gene complementation studies, and in vitro enzymatic assays. nih.gov Structural studies of MnmM from Bacillus subtilis in complex with a tRNA anticodon stem-loop have shown that the enzyme specifically recognizes a U33-nm⁵s²U34-U35 sequence, providing a molecular basis for its substrate specificity. nih.gov Methylation is a widespread mechanism in bacteria, involved in processes ranging from DNA repair to the regulation of gene expression and antibiotic resistance. nih.govnih.gov
Biosynthesis of 5-Methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in Eukaryotes
In eukaryotes, a related but distinct modification, 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), is found at the wobble position of certain tRNAs, including those for Glutamic acid, Lysine, and Glutamine. mdpi.comembopress.org The presence of this complex modification is vital for proper cell growth, metabolism, and developmental processes. nih.gov Its biosynthesis involves a multi-step pathway requiring several dedicated protein complexes.
The introduction of the sulfur atom at the C2 position of the uridine base (2-thiolation) is a key step in the formation of mcm⁵s²U. This reaction is carried out by the Ncs6/Urm1 pathway. mdpi.comnih.gov In this cascade, the ubiquitin-related modifier 1 (Urm1) acts as a sulfur donor. mdpi.comnih.gov The process begins with the mobilization of sulfur from cysteine by the Nfs1 desulfurase. mdpi.com The E1-like activating enzyme, Uba4, then adenylates and thiocarboxylates the C-terminus of Urm1, creating an activated Urm1-COSH molecule. embopress.orgoup.com This thiocarboxylated Urm1, in conjunction with the Ncs2/Ncs6 protein complex (in yeast), delivers the sulfur to the target tRNA's wobble uridine. embopress.orgnih.gov The Ncs6 protein contains a critical iron-sulfur cluster for its function. mdpi.com
The final step in the synthesis of the mcm⁵ side chain is a methylation reaction. In the yeast Saccharomyces cerevisiae, this is catalyzed by the heterodimeric Trm9-Trm112 complex. nih.govyeastgenome.org Trm9 is the catalytic methyltransferase subunit that uses SAM as a cofactor, while Trm112 is an accessory protein required for the stability and activity of Trm9, likely by facilitating tRNA interaction and cofactor binding. nih.govnih.gov This complex methylates the 5-carboxymethyluridine (B57136) (cm⁵U) intermediate to form the final mcm⁵U. nih.govplos.org In tRNAs destined for 2-thiolation, this methylation is a prerequisite for the efficient action of the Ncs6/Urm1 pathway, leading to the final mcm⁵s²U modification. nih.gov Homologs of Trm9 and Trm112 have been identified in other eukaryotes, such as Caenorhabditis elegans (Alkb-8 and C04H5.1, respectively) and humans (ALKBH8), indicating a conserved mechanism for this modification pathway. nih.gov
Compound and Protein Reference Table
| Name/Abbreviation | Full Name | Role/Function | Organism Group |
| mnm⁵s²U | 5-Methylaminomethyl-2-thiouridine | Modified nucleoside in tRNA | Bacteria, Plants |
| cmnm⁵s²U | 5-Carboxymethylaminomethyl-2-thiouridine | Precursor to mnm⁵s²U | Gram-negative bacteria |
| nm⁵s²U | 5-Aminomethyl-2-thiouridine | Intermediate in mnm⁵s²U biosynthesis | Bacteria |
| mcm⁵s²U | 5-Methoxycarbonylmethyl-2-thiouridine | Modified nucleoside in tRNA | Eukaryotes |
| cm⁵U | 5-Carboxymethyluridine | Precursor to mcm⁵U | Eukaryotes |
| ncm⁵U | 5-Carbamoylmethyluridine (B1230082) | Modified nucleoside in tRNA | Eukaryotes |
| MnmC | tRNA mnm⁵s²U biosynthesis bifunctional protein | Catalyzes final two steps of mnm⁵s²U synthesis | Gram-negative bacteria |
| MnmM | 5-aminomethyl-2-thiouridine methyltransferase | Catalyzes final methylation of mnm⁵s²U synthesis | Gram-positive bacteria, Plants |
| Ncs6/CTU2 | Needs CLA4 to Survive 6 | Component of the tRNA 2-thiolation complex | Eukaryotes |
| Urm1 | Ubiquitin-related modifier 1 | Sulfur donor for 2-thiolation | Eukaryotes |
| Uba4/MOCS3 | UBL protein activator 4 | E1-like activating enzyme for Urm1 | Eukaryotes |
| Trm9/ALKBH8 | tRNA methyltransferase 9 | Catalytic subunit for mcm⁵U formation | Eukaryotes |
| Trm112 | tRNA methyltransferase 112 | Activator/platform protein for Trm9 | Eukaryotes |
| FAD | Flavin Adenine Dinucleotide | Cofactor for MnmC oxidoreductase activity | General |
| SAM | S-Adenosyl-L-Methionine | Methyl group donor for methyltransferases | General |
Interplay with Elongator Complex Function
The Elongator complex, a highly conserved multi-subunit protein complex in eukaryotes, plays a pivotal role in the initial stages of modifying the wobble uridine (U34) in tRNAs. plos.orgnih.gov It is essential for the formation of the side chains at position 5 of nucleosides like 5-carbamoylmethyluridine (ncm⁵U) and 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). plos.orggenesilico.pl These modifications are precursors for more complex derivatives, including 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U). plos.orgnih.gov
The Elongator complex is believed to catalyze the first step in this modification pathway, likely producing an intermediate such as 5-carboxymethyluridine (cm⁵U). nih.gov Studies in yeast have demonstrated that the Elongator complex is required for the formation of mcm⁵ and ncm⁵ side chains in 11 different tRNA species. plos.org The Elp3 subunit of the complex, which has a homolog in archaea, has been shown to modify U34 to cm⁵U in vitro. nih.gov The primary function of the Elongator complex in yeast is linked to this tRNA modification, which in turn affects translational efficiency. plos.org Defects in the Elongator complex lead to reduced levels of mcm⁵s²U, which can cause an antisuppressor phenotype, highlighting its importance in maintaining translational fidelity. nih.gov The complex's role appears to be indirect in processes like telomeric gene silencing and DNA damage response, with the observed defects being a consequence of inefficient translation of key gene products due to the lack of proper tRNA modifications. plos.orggenesilico.pl
Iron-Sulfur Cluster Dependency in Cytosolic Pathway
The biosynthesis of the 2-thio group (s²) in cytosolic tRNAs of eukaryotes is a distinct process that relies on iron-sulfur (Fe-S) clusters. nih.gov This pathway is responsible for the 2-thiolation of mcm⁵U to form 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) at the wobble position of tRNAs for glutamate, glutamine, and lysine. nih.gov
The process begins with the cysteine desulfurase Nfs1, which provides the initial sulfur atom. nih.gov The formation of 2-thiouridine is dependent on both the iron-sulfur cluster (ISC) biosynthesis and the cytosolic iron-sulfur cluster assembly (CIA) machineries in yeast. nih.gov The eukaryotic pathway for cytosolic 2-thiouridine synthesis involves a protein-thiocarboxylate as an intermediate sulfur donor and is mechanistically different from the bacterial pathway. nih.gov The key enzymes in the eukaryotic cytosol include the Ncs6/Urm1 pathway (also known as Ctu1/Ctu2 in humans), which is phylogenetically distinct from the MnmA proteins found in bacteria and mitochondria. nih.govresearchgate.net
| Component | Organism/System | Function in 2-Thiouridine Biosynthesis | Fe-S Dependency |
|---|---|---|---|
| Nfs1 | Yeast (Cytosol) | Cysteine desulfurase; initial sulfur donor. nih.gov | Yes nih.gov |
| Ncs6/Urm1 (Ctu1/Ctu2) | Eukaryotes (Cytosol) | Catalyzes the 2-thiolation of wobble uridine. nih.govresearchgate.net | Yes nih.gov |
| ISC/CIA Machinery | Yeast (Cytosol) | Essential for the assembly of Fe-S clusters required by the pathway. nih.gov | Yes nih.gov |
| MnmA | Bacteria / Mitochondria | Thiouridylase that catalyzes 2-thiolation of U34. researchgate.net | No (in mitochondria) nih.govresearchgate.net |
Distinct Mitochondrial Pathways (e.g., cmnm⁵s²U in yeast mitochondria, τm⁵s²U in mammalian mitochondria)
Mitochondria employ their own distinct pathways for the biosynthesis of 5-substituted 2-thiouridines, which are notably independent of iron-sulfur cluster formation. nih.gov These pathways are essential for the translation of mitochondrially encoded mRNAs. nih.govnih.gov
In yeast mitochondria , the modification found is 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). nih.govnih.gov The biosynthesis of this complex nucleoside involves several highly conserved tRNA modifying enzymes encoded by nuclear genes. nih.govnih.gov
Mto1p and Mss1p: These proteins form a complex responsible for the biosynthesis of the 5-carboxymethylaminomethyl (cmnm⁵) group. nih.govnih.gov They are thought to catalyze the formation of an intermediate at the C5 position, with glycine subsequently incorporated by an as-yet-unidentified transferase to create cmnm⁵U. nih.gov
Mto2p: This enzyme is responsible for the 2-thiouridylation (s²) step at the wobble position of specific mitochondrial tRNAs. nih.govnih.gov
MTU1: This protein acts as a mitochondria-specific 2-thiouridylase. researchgate.net
Nfs1p: While the mitochondrial pathway is Fe-S independent, Nfs1p is still involved in the initial step of 2-thiolation, transferring sulfur from cysteine to other mediators. researchgate.net
Mutations in the MTO1, MTO2, or MSS1 genes lead to defects in these modifications, which can impair mitochondrial translation and respiration. nih.govnih.gov The complete loss of both the cmnm⁵ and s² modifications at U34 of mitochondrial tRNAs for lysine, glutamate, and glutamine leads to the degradation of mitochondrial RNAs, a loss of mitochondrial translation, and respiratory deficiency. nih.gov
In mammalian mitochondria , a different modification, 5-taurinomethyl-2-thiouridine (τm⁵s²U), is found in the wobble position of mitochondrial tRNALys. researchgate.net The biosynthesis of this modification also involves nuclear-encoded enzymes. The proteins MTO1 and GTPBP3 are thought to be responsible for the synthesis of the taurine-containing modification. researchgate.net The initial steps of thiolation are catalyzed by Nfs1, with MTU1 acting as the specific 2-thiouridylase, similar to the yeast mitochondrial pathway. researchgate.net The incorporation of taurine (B1682933) is carried out by currently unidentified transferases. researchgate.net
Regulatory Mechanisms of Biosynthesis Pathways
The biosynthesis of 5-substituted 2-thiouridines is regulated to meet cellular needs, responding to factors such as nutrient availability. In the Gram-positive bacterium Bacillus subtilis, the abundance of the 2-thiouridine (s²U) modification is directly responsive to the availability of sulfur in the growth medium. asm.org Low sulfur concentrations lead to decreased levels of the enzymes responsible for s²U synthesis, namely the cysteine desulfurase YrvO and the thiouridylase MnmA. asm.org This downregulation appears to occur at the translational or post-translational level, as transcript levels of the corresponding genes remain consistent across different sulfur conditions. asm.org This suggests a model where the s²U tRNA modification itself could serve as a marker for sulfur availability, potentially modulating translational capacity in response to nutrient status. asm.org
In eukaryotic cells, oxidative stress can also impact these modifications. Under oxidative conditions, 5-substituted 2-thiouridines can be desulfurized, leading to the formation of products like 5-methylcarboxymethyl-4-pyrimidinone (mcm⁵H₂U) and 5-methylcarboxymethyluridine (mcm⁵U). mdpi.com This process has been observed in yeast and human cells with impaired antioxidant systems, suggesting that cellular redox state can regulate the integrity and function of these modified tRNAs. mdpi.com
Table of Mentioned Chemical Compounds
| Abbreviation | Full Chemical Name |
|---|---|
| mnm⁵s²U | This compound |
| mcm⁵s²U | 5-Methoxycarbonylmethyl-2-thiouridine |
| cmnm⁵s²U | 5-Carboxymethylaminomethyl-2-thiouridine |
| τm⁵s²U | 5-Taurinomethyl-2-thiouridine |
| ncm⁵U | 5-Carbamoylmethyluridine |
| mcm⁵U | 5-Methoxycarbonylmethyluridine |
| cm⁵U | 5-Carboxymethyluridine |
| s²U | 2-Thiouridine |
| U | Uridine |
| mcm⁵H₂U | 5-Methylcarboxymethyl-4-pyrimidinone |
Molecular and Structural Biology of 5 Substituted 2 Thiouridines
Structural Determination of Modified tRNA Species
These structural studies have revealed that modifications like mnm⁵s²U induce a specific conformational change in the anticodon stem-loop (ASL). nih.gov This often results in the stabilization of base stacking interactions and a pre-structuring of the anticodon loop, which is thought to reduce the entropic cost of binding to the messenger RNA (mRNA) codon on the ribosome. nih.govnih.gov For instance, the hypermodified mnm⁵s²U can enhance translational efficiency and reduce frameshifting errors by promoting a conformation that favors correct codon recognition. nih.gov The determination of these structures provides a static yet insightful snapshot of how these chemical alterations contribute to the dynamic process of translation.
Enzyme-Substrate Interactions in Modification Pathways
The biosynthesis of 5-methoxyaminomethyl-2-thiouridine is a multi-step process involving a cascade of specialized enzymes. nih.govnih.gov Understanding the interactions between these enzymes and their tRNA substrates is key to deciphering the specificity and regulation of this modification pathway.
Crystal Structures of Modifying Enzymes Complexed with tRNA Anticodon Stem Loops
To gain a deeper understanding of the molecular recognition between tRNA and its modifying enzymes, researchers have successfully determined the crystal structures of these enzymes in complex with tRNA anticodon stem loops (ASLs). nih.govnih.gov For example, the crystal structures of MnmM, a methyltransferase from Bacillus subtilis, complexed with the ASL of tRNAGln have been solved. nih.govresearchgate.net These structures reveal the intricate network of interactions that position the target uridine (B1682114) for modification. The enzyme typically creates a binding pocket that accommodates the ASL, with specific amino acid residues making direct contact with the bases and the phosphate-ribose backbone of the tRNA. nih.gov
Identification of Key Determinants for Enzyme Specificity (e.g., U33-U34-U35 motif)
The specificity of tRNA modifying enzymes is remarkable, as they often recognize and modify only a specific subset of tRNAs. Structural and biochemical studies have identified key determinants for this specificity. A prominent example is the recognition of a U33-U34-U35 sequence motif within the anticodon loop by the MnmM methyltransferase. nih.govnih.gov In Bacillus subtilis and Staphylococcus aureus, the mnm⁵s²U modification is found in tRNAs for Gln, Glu, and Lys, all of which contain this U-rich motif. nih.gov The enzyme forms multiple specific hydrogen bonds and other interactions with these three bases, ensuring that only tRNAs with this signature are modified. nih.gov The universally unmodified uridine at position 33 (U33) plays a crucial role in this recognition, often being involved in forming a characteristic "U-turn" structure in the anticodon loop that is essential for proper presentation of the wobble base (U34) to the modifying enzyme. mdpi.comresearchgate.netresearchgate.net
Conformational Changes Induced by Enzyme Binding (e.g., base flipping)
The binding of a tRNA-modifying enzyme to its substrate can induce significant conformational changes in both the enzyme and the tRNA. nih.govnih.govwikipedia.org One of the most dramatic of these is "base flipping," a mechanism where the target base is rotated out of the helical stack of the anticodon loop and inserted into the active site of the enzyme. nih.gov This process is essential to expose the base for chemical modification. While direct crystallographic evidence for base flipping in the this compound pathway is still being gathered, it is a well-established mechanism for many other nucleic acid modifying enzymes and is strongly suggested by the solved complex structures. nih.govyoutube.com These conformational changes are often triggered by the initial binding of the substrate and are crucial for the catalytic activity of the enzyme. nih.gov
Mechanistic Insights into Sulfur Transfer and Methylation Reactions
The formation of this compound involves two key chemical transformations: the introduction of a sulfur atom at the C2 position of uridine (thiolation) and the addition of a methyl group to the C5 side chain (methylation). nih.govnih.gov
The thiolation at the C2 position is a complex process that involves a sulfur relay system. oup.comoup.com In Escherichia coli, the process begins with the cysteine desulfurase IscS, which mobilizes sulfur from cysteine. oup.comnih.gov This sulfur is then transferred through a series of sulfur-carrier proteins, including TusA, TusBCD, and TusE, in a bucket-brigade fashion. oup.comoup.com Finally, the thiouridylase MnmA receives the sulfur and catalyzes its incorporation into the uridine at the wobble position. oup.comoup.com MnmA activates the C2 position of the uracil (B121893) base by forming an acyl-adenylated intermediate, which is then nucleophilically attacked by the persulfide sulfur, leading to the formation of the 2-thiouridine (B16713). oup.comoup.com In eukaryotes, the sulfur transfer mechanism is distinct, employing a ubiquitin-related modifier system. oup.comnih.gov
The final steps in the biosynthesis of mnm⁵s²U in Gram-negative bacteria like E. coli are catalyzed by the bifunctional enzyme MnmC. nih.govnih.govnih.gov The C-terminal domain of MnmC, an FAD-dependent oxidase, first converts 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). nih.govresearchgate.netnih.gov Subsequently, the N-terminal domain, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, adds a methyl group to the amino group of nm⁵s²U to yield the final product, mnm⁵s²U. nih.govresearchgate.netnih.gov In Gram-positive bacteria and plants, which lack a MnmC homolog, a different methyltransferase, MnmM (formerly YtqB), performs this final methylation step. nih.govresearchgate.net The proposed mechanism for this methylation involves the deprotonation of the methylammonium (B1206745) group of nm⁵s²U by an enzymatic base, followed by a nucleophilic attack of the activated amine on the methyl group of SAM. nih.gov
Table of Research Findings on 5-Substituted 2-Thiouridine Biosynthesis
| Enzyme/Complex | Organism | Function | Key Findings |
|---|---|---|---|
| MnmC | Escherichia coli (Gram-negative) | Bifunctional enzyme: FAD-dependent oxidase and SAM-dependent methyltransferase. nih.govnih.govnih.govnih.gov | Catalyzes the final two steps in mnm⁵s²U synthesis: conversion of cmnm⁵(s²)U to nm⁵(s²)U, and then to mnm⁵(s²)U. nih.govresearchgate.netnih.gov The two domains function independently. nih.gov |
| MnmM (YtqB) | Bacillus subtilis (Gram-positive) | SAM-dependent methyltransferase. nih.govresearchgate.net | Converts nm⁵s²U to mnm⁵s²U. nih.govresearchgate.net Recognizes a U33-U34-U35 motif in the tRNA anticodon loop. nih.govnih.gov |
| IscS | Escherichia coli | Cysteine desulfurase. oup.comnih.gov | Initial sulfur donor for the 2-thiolation reaction. oup.com |
| TusA, TusBCD, TusE | Escherichia coli | Sulfur relay proteins. oup.comoup.com | Transfer sulfur from IscS to MnmA in a sequential manner. oup.comoup.com |
| MnmA | Escherichia coli | Thiouridylase. oup.comoup.com | Catalyzes the ATP-dependent transfer of sulfur to the C2 position of uridine. oup.comoup.com |
| MnmH (SelU) | Salmonella enterica | Bifunctional enzyme: Selenation and Geranylation. nih.gov | Can replace the sulfur of (c)mnm⁵s²U with selenium or add a geranyl group. nih.gov Possesses a rhodanese domain and a P-loop domain. nih.gov |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | mnm⁵s²U |
| 5-Carboxymethylaminomethyl-2-thiouridine | cmnm⁵s²U |
| 5-Aminomethyl-2-thiouridine | nm⁵s²U |
| 5-Taurinomethyl-2-thiouridine | τm⁵s²U |
| Uridine | U |
| 2-Thiouridine | s²U |
| S-adenosyl-L-methionine | SAM |
| Flavin adenine (B156593) dinucleotide | FAD |
| Adenosine (B11128) triphosphate | ATP |
| Geranylpyrophosphate | GePP |
| Nicotinamide mononucleotide | NMN |
| Dihydronicotinamide mononucleotide | NMNH |
| Nicotinamide adenine dinucleotide | NAD |
| Dihydronicotinamide adenine dinucleotide | NADH |
| Acrylodan | |
| Halofuginone | |
| Taurine (B1682933) | |
| Thiotaurine | |
| Peroxytaurine | |
| Taurolidine | |
| Taurocholic acid | |
| Tauroselcholic acid |
Evolutionary Conservation and Divergence of 5 Substituted 2 Thiouridine Modifications
Universal Presence of Wobble Uridine (B1682114) Modifications Across Domains of Life
Post-transcriptional modifications of transfer RNA (tRNA) are a universal feature of life, found in all three domains: Bacteria, Archaea, and Eukarya. diva-portal.orgnih.gov These modifications are crucial for a variety of tRNA functions, including folding, stability, and ensuring the accuracy of protein synthesis. diva-portal.orgnih.gov Among the most frequently modified positions in tRNA is the wobble position (nucleoside 34) of the anticodon. diva-portal.orgoup.com Modifications at this position are particularly important for modulating the decoding properties of the tRNA, allowing for the correct recognition of codons on messenger RNA (mRNA). diva-portal.orgrupress.org
Uridine at the wobble position (U34) is a frequent target for a diverse array of chemical modifications. oup.com One prominent class of these modifications involves the addition of a 2-thio group (s²) and various substituents at the C5 position of the uracil (B121893) ring, collectively known as 5-substituted 2-thiouridines. nih.govmdpi.com These modifications, represented as xm⁵s²U, where 'x' denotes different chemical groups, are found in organisms from all domains of life. nih.gov The presence of the 2-thio modification is particularly common in tRNAs that decode two-codon families ending in A or G, such as those for lysine, glutamate, and glutamine. mdpi.com
The evolutionary conservation of wobble uridine modifications underscores their fundamental importance in maintaining translational fidelity and efficiency. nih.govoup.com While the specific chemical nature of the C5-substituent can vary between different domains of life and even between different tRNA species within the same organism, the overarching strategy of modifying wobble uridine is a deeply conserved principle in molecular biology. oup.comnih.gov This conservation suggests that these modifications arose early in evolutionary history and have been maintained due to the significant selective advantages they provide in optimizing the process of protein synthesis.
Comparative Analysis of Biosynthetic Pathways in Bacteria, Archaea, and Eukaryotes
The biosynthesis of 5-substituted 2-thiouridine (B16713) modifications, while leading to structurally similar end products, involves distinct pathways and enzymatic machinery across the three domains of life. nih.govmdpi.comnih.gov These differences highlight the evolutionary divergence of these pathways from a likely common ancestral system.
In Bacteria, the biosynthesis of the 2-thiouridine component (s²U) is generally independent of iron-sulfur (Fe-S) clusters. nih.gov The process begins with a cysteine desulfurase, such as IscS, which mobilizes sulfur from L-cysteine. nih.gov This sulfur is then transferred via a series of persulfide-carrier proteins to the tRNA. nih.gov The formation of the 5-substituent, such as the carboxymethylaminomethyl (cmnm) group, is catalyzed by the MnmE and MnmG proteins. nih.govnih.gov The bifunctional enzyme MnmC can then further modify this group to methylaminomethyl (mnm). nih.gov
In Eukaryotes, distinct pathways exist for the cytosol and mitochondria. The cytosolic pathway for 2-thiouridine synthesis is dependent on an Fe-S cluster and involves the Ncs6/Urm1 system. nih.govmdpi.com Urm1, a ubiquitin-like protein, acts as a sulfur carrier. nih.gov In contrast, the mitochondrial pathway is Fe-S cluster-independent and utilizes the enzyme Mtu1, which is a homolog of the bacterial MnmA. nih.gov The Elongator complex, with its catalytic subunit Elp3, is responsible for the initial step in forming the 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) side chains on cytosolic tRNAs. nih.govnih.govoup.com
In Archaea, the biosynthetic pathway for 2-thiouridine is proposed to be more similar to the eukaryotic cytosolic pathway, utilizing ubiquitin-like protein modifiers such as SAMP2. nih.govnih.gov While some archaea lack a cysteine desulfurase, it is suggested that SAMP2-COSH acts as a sulfur donor. nih.gov The archaeal Elp3 homolog is also involved in tRNA modification, indicating a conserved role for this enzyme family across domains. nih.gov
A notable difference lies in the enzymes responsible for the final modification steps. For example, in many Gram-positive bacteria and plants that have the mnm⁵s²U modification, the MnmC enzyme found in Gram-negative bacteria is absent. nih.gov Instead, a different methyltransferase, MnmM (formerly YtqB), carries out the final methylation step. nih.gov This demonstrates how different organisms have evolved distinct enzymatic solutions to achieve similar tRNA modifications.
Conservation of Genes Encoding Modifying Enzymes
The genes encoding the enzymes responsible for 5-substituted 2-thiouridine modifications exhibit a high degree of conservation across vast evolutionary distances, underscoring their critical biological roles. nih.govnih.gov This conservation is evident in the presence of homologous genes in Bacteria, Archaea, and Eukaryotes that perform similar functions in tRNA modification pathways.
A prime example is the Elp3 protein, the catalytic subunit of the Elongator complex in eukaryotes. nih.gov Homologs of Elp3 are found in all three domains of life, including all archaea and some bacteria, where they function as tRNA modification enzymes. nih.gov The conservation of Elp3 points to its ancient origins and fundamental role in the modification of wobble uridines.
Similarly, the genes MnmE and MnmG , which are responsible for installing the carboxymethylaminomethyl (cmnm) group at the C5 position of wobble uridine in bacteria, have homologs in eukaryotes that perform related functions in mitochondria. nih.gov For instance, in Saccharomyces cerevisiae, the proteins MSS1 and MTO1 are homologs of MnmE and MnmG, respectively. nih.gov In humans, the corresponding homologs are hGTPBP3 and hMTO1. nih.gov The conservation of these gene families highlights the shared evolutionary ancestry of the tRNA modification machinery in bacterial and organellar systems.
The enzymes involved in the thiolation step also show evolutionary conservation. The bacterial MnmA protein, which is involved in 2-thiolation, has a direct homolog in eukaryotic mitochondria called Mtu1. nih.gov While the cytosolic pathway in eukaryotes uses a different set of proteins (Ncs6/Urm1), the underlying principle of enzymatic sulfur transfer is a conserved theme. nih.gov
The persistence of these gene families throughout evolution indicates a strong selective pressure to maintain the integrity of tRNA modification pathways. Mutations in these highly conserved genes can lead to defects in tRNA modification, resulting in a wide range of detrimental phenotypes, including growth defects, reduced translational efficiency, and increased protein aggregation. oup.comnih.govnih.gov
Species-Specific Variations in 5-Substituent Groups (e.g., mnm-, cmnm-, mcm-, τm-)
While the core principle of modifying wobble uridine is universally conserved, the specific chemical nature of the substituent at the C5 position of 2-thiouridine exhibits significant variation across different species and even within the tRNAs of a single organism. nih.govmdpi.com This diversity of 5-substituent groups reflects the evolutionary adaptation of the translational machinery to different physiological and environmental contexts.
Some of the well-characterized 5-substituent groups include:
mnm⁻ (methylaminomethyl-): This group is commonly found in bacterial tRNAs. nih.govnih.gov For example, in Escherichia coli, tRNAs for glutamine, lysine, and glutamic acid contain 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). nih.gov
cmnm⁻ (carboxymethylaminomethyl-): This group is a precursor to the mnm⁻ group in some bacteria and is also found as a final modification in the tRNAs of various organisms, including bacteria and archaea. nih.govnih.gov It is also present in mitochondrial tRNAs of eukaryotes like Saccharomyces cerevisiae. nih.gov
mcm⁻ (methoxycarbonylmethyl-): This modification is characteristic of cytosolic tRNAs in eukaryotes. oup.comnih.gov For instance, in yeast and humans, tRNAs for glutamine, lysine, and glutamic acid are modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). nih.gov
τm⁻ (taurinomethyl-): This group is found in the mitochondrial tRNAs of mammals. mdpi.com
The table below summarizes the distribution of these common 5-substituent groups in 2-thiouridines across the domains of life.
| 5-Substituent Group | Chemical Name | Typical Location |
| mnm⁻ | methylaminomethyl- | Bacteria |
| cmnm⁻ | carboxymethylaminomethyl- | Bacteria, Archaea, Eukaryotic Mitochondria |
| mcm⁻ | methoxycarbonylmethyl- | Eukaryotic Cytosol |
| τm⁻ | taurinomethyl- | Mammalian Mitochondria |
The specific 5-substituent can influence the decoding properties of the tRNA, affecting the stability of the codon-anticodon interaction and ensuring translational accuracy. nih.gov The variation in these groups across species may be linked to differences in codon usage, the spectrum of translated proteins, and adaptation to specific environments, such as the high temperatures inhabited by thermophilic organisms. mdpi.com
Analytical Methodologies for 5 Substituted 2 Thiouridine Detection and Quantification
Traditional Molecular Biology Techniques
Conventional molecular biology methods provide foundational approaches for the analysis of mcm5s2U, often by assessing the integrity of tRNA molecules that contain this modification.
Northern Blot Analysis
Northern blot analysis is a classic technique used to detect specific RNA sequences in a complex sample. For the study of mcm5s2U, this method is frequently coupled with enzymatic digestion, particularly the gamma-toxin endonuclease assay. researchgate.netnih.govspringernature.comnih.gov The principle relies on the specific cleavage of tRNA at the mcm5s2U site by the endonuclease. Total RNA is extracted from cells, treated with the enzyme, and then separated by size using denaturing polyacrylamide gel electrophoresis. researchgate.net The RNA is transferred to a membrane and hybridized with a radiolabeled probe specific to the tRNA of interest, such as tRNA-Glu-UUC. nih.gov
A reduction in the signal for the full-length tRNA, accompanied by the appearance of smaller cleavage products, indicates the presence and extent of the mcm5s2U modification. nih.gov This technique offers a sensitive, albeit often labor-intensive, way to visualize changes in the modification status under different genetic or cellular conditions. nih.govbiorxiv.org For instance, a comparison between wild-type and mutant strains lacking the modification machinery (e.g., trm9Δ) will show a lack of cleavage in the mutant, confirming the specificity of the assay for mcm5s2U. nih.gov Additionally, variations like APM ([(p-aminophenyl)mercuric] acetate) Northern blotting can be used to specifically assess the thiolation status of tRNAs. researchgate.net
Quantitative Polymerase Chain Reaction (qPCR)
Quantitative Polymerase Chain Reaction (qPCR), specifically quantitative reverse transcription PCR (qRT-PCR), serves as a rapid, sensitive, and non-radioactive alternative to Northern blotting for quantifying mcm5s2U levels. springernature.comnih.govbiorxiv.org Similar to the Northern blot approach, this method is typically used in conjunction with the gamma-toxin endonuclease assay. researchgate.netnih.govnih.gov
The process begins with the treatment of total RNA with gamma-toxin, which cleaves the mcm5s2U-containing tRNA. researchgate.net Subsequently, reverse transcription is performed using a primer that binds downstream of the anticodon. researchgate.net The resulting complementary DNA (cDNA) is then used as a template for qPCR with primers that span the cleavage site. nih.govresearchgate.net The presence of the mcm5s2U modification leads to tRNA cleavage, resulting in less full-length cDNA and consequently a lower amplification signal in the qPCR reaction. researchgate.net By normalizing the data to an untreated sample or a control RNA, the percentage of modified tRNA can be quantified. nih.gov Studies have shown that qRT-PCR can detect a decrease of 70-80% in full-length tRNA after gamma-toxin treatment, a sensitivity comparable to that of Northern blotting. nih.govresearchgate.net
Endonuclease-Based Assays (e.g., Gamma-Toxin Endonuclease Assay for mcm5s2U)
Endonuclease-based assays provide a highly specific method for probing the mcm5s2U modification status in tRNA. nih.govspringernature.comnih.gov The most prominent of these is the gamma-toxin endonuclease assay. researchgate.netresearchgate.net This assay utilizes a specific endonuclease from the yeast Kluyveromyces lactis, which recognizes and cleaves the anticodon loop of tRNAs precisely at the 3'-side of the mcm5s2U modification. nih.govspringernature.comnih.gov
This specificity makes gamma-toxin an invaluable molecular tool for monitoring mcm5s2U in diverse eukaryotic organisms, from yeast to human cells. researchgate.netnih.govbiorxiv.org The assay itself involves incubating total RNA with purified recombinant gamma-toxin. biorxiv.org The resulting cleavage can then be detected and quantified using downstream applications like Northern blotting or qRT-PCR, as detailed in the sections above. nih.govresearchgate.netbiorxiv.org The gamma-toxin assay is not only used for detecting the presence of mcm5s2U but also serves as a powerful method to validate the function of uncharacterized enzymes, such as Trm9 and Trm112 homologs, that are involved in the biosynthesis of this complex modification. nih.govnih.govresearchgate.net
Advanced Spectrometric Approaches
Spectrometric methods offer direct and highly accurate quantification of modified nucleosides without reliance on enzymatic reporters.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly precise technique for the identification and quantification of mcm5s2U. researchgate.netnih.gov This method involves the complete enzymatic hydrolysis of total tRNA into its constituent nucleosides. preprints.org The resulting mixture of nucleosides is then separated by a liquid chromatography system, typically using a reversed-phase column. nih.gov
The separated nucleosides are ionized, and their mass-to-charge (m/z) ratio is analyzed by a mass spectrometer. nih.gov For mcm5s2U, the specific m/z value allows for its unambiguous identification. nih.govgenesilico.pl Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a unique spectral signature for the modification. nih.gov High-resolution mass spectrometry provides even greater mass accuracy, further improving confidence in identification. nih.gov While being a gold standard for quantitative analysis, LC-MS/MS requires specialized instrumentation, extensive optimization, and can have lengthy run times. nih.gov
Table 1: LC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Value/Setting |
| Separation Column | Reversed-phase C18 |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Orbitrap, Triple Quadrupole |
| Scan Type | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) |
| Collision Energy | Optimized per compound (e.g., 35 V) |
| Capillary Temperature | ~350°C |
| This table presents typical parameters used in LC-MS/MS analysis for modified nucleosides like mcm5s2U. nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of modified nucleosides and has been instrumental in the study of mcm5s2U for decades. nih.gov The method begins with the purification of tRNA, followed by its complete digestion into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase. nih.gov
The resulting nucleoside mixture is injected into the HPLC system, where it is separated on a column, most commonly a C18 reversed-phase column. nih.gov Nucleosides are eluted using a solvent gradient, and their presence is detected by a UV detector as they exit the column. nih.gov Each nucleoside, including mcm5s2U, has a characteristic retention time and UV absorbance spectrum, which allows for its identification and quantification by comparing it to known standards. nih.govplos.org This method is particularly useful for analyzing the relative abundance of mcm5s2U and its precursors in wild-type versus mutant strains, providing insights into the biosynthetic pathway. plos.org
Table 2: HPLC Gradient for Nucleoside Separation
| Time (min) | Flow (mL/min) | % Solvent A | % Solvent B |
| 0 | 0.4 | 99 | 1 |
| 17.5 | 0.4 | 88 | 12 |
| 20 | 0.4 | 30 | 70 |
| 25 | 0.4 | 30 | 70 |
| 25.1 | 0.4 | 99 | 1 |
| 55 | 0.4 | 99 | 1 |
| This table shows a representative gradient program for separating nucleosides using HPLC, where Solvent A is typically an aqueous buffer (e.g., 0.1% formic acid in water) and Solvent B is an organic solvent (e.g., 0.1% formic acid in acetonitrile). nih.gov |
Genetic Studies and Phenotypic Consequences of Altered 5 Substituted 2 Thiouridine Status
Impact of Deficiencies in Modifying Enzymes
Deficiencies in the enzymes responsible for the mcm5 and s2 modifications of wobble uridine (B1682114) result in a spectrum of cellular defects. These impacts range from resistance to specific toxins to global disruptions in protein homeostasis, cellular growth, and the accuracy of genetic code translation.
A notable consequence of deficiencies in the Elongator or URM1 pathways in Saccharomyces cerevisiae is resistance to the gamma-toxin secreted by the yeast Kluyveromyces lactis. This toxin functions as a tRNase that specifically targets and cleaves the anticodon loops of tRNAs containing the mcm5s2U modification. nih.govpreprints.org The cleavage occurs between positions 34 and 35, leading to an inhibition of protein synthesis and cell death. nih.gov
Yeast mutants lacking functional components of the modification machinery, such as Elongator (Elp1-Elp6) or related KTI (K. lactis Toxin Insensitive) genes, fail to synthesize the complete mcm5s2U modification. nih.govpreprints.org The absence of this specific chemical signature on the target tRNAs renders them unrecognizable to the gamma-toxin, thereby conferring a resistant phenotype. nih.gov This resistance has become a valuable diagnostic tool for researchers to identify genes and cellular components involved in the tRNA modification process. nih.govnih.gov
The 5-substituted 2-thiouridine (B16713) modifications are critical for ensuring the efficiency and fidelity of mRNA translation. nih.govresearchgate.net Their absence leads to significant defects in protein synthesis and homeostasis. A primary function of the 2-thio (s2) modification is to enhance the binding of the cognate tRNA to the ribosomal A-site during translation. oup.com
Studies on yeast and worm mutants have shown that a lack of tRNA thiolation results in endogenous protein aggregation and significant disruptions to protein homeostasis. oup.commdpi.com The loss of these modifications can reduce the translation elongation rate for specific codons (AAA, CAA, GAA), leading to ribosomal pausing. oup.com This disruption in the flow of translation can cause proteins to misfold and aggregate, triggering cellular stress responses. In some yeast models, the combined absence of both the mcm5 and s2 modifications leads to a severe increase in protein aggregates. mdpi.com
Table 1: Impact of Deficient tRNA Thiolation on Translation and Protein Homeostasis
| Consequence | Description |
| Reduced Ribosomal A-Site Binding | The absence of the s² modification diminishes the affinity of the tRNA for its corresponding codon at the ribosome's A-site, slowing down the incorporation of amino acids. oup.com |
| Reduced Translation Elongation Rate | Translation of mRNAs enriched in codons read by the hypomodified tRNAs (e.g., AAA, CAA, GAA) is significantly slowed. oup.com |
| Protein Aggregation | Ribosomal pausing and translational errors can lead to the misfolding of newly synthesized proteins, resulting in the formation of toxic protein aggregates. oup.commdpi.com |
| Disrupted Protein Homeostasis | The accumulation of aggregated proteins overwhelms the cell's quality control machinery, leading to a general breakdown in protein homeostasis. oup.com |
Deficiencies in the enzymes that produce 5-substituted 2-thiouridines consistently lead to pronounced cellular growth defects. Yeast strains with deletions in the URM1 pathway genes, which are essential for the thiolation step, exhibit slow growth at normal temperatures and almost a complete cessation of growth at elevated temperatures (37°C). nih.govmdpi.com Similarly, in the filamentous fungus Magnaporthe oryzae, deleting the genes for the thiolase complex (Ncs2/Ncs6) resulted in reduced hyphal growth. oup.com
Maintaining the correct reading frame during translation is paramount for synthesizing functional proteins. The mcm5s2U modification plays a crucial role in this process by ensuring accurate codon-anticodon pairing. oup.com The 2-thio modification, in particular, restricts the "wobble" capacity of the uridine base, preventing it from misreading near-cognate codons. pnas.orgnih.gov
Inactivation of the thiolase complex (Ctu1-Ctu2) in yeast leads to translational defects that include not only misreading but also an increase in ribosomal frameshifting. pnas.orgnih.gov The loss of this modification increases the likelihood that the ribosome will slip by one nucleotide, altering the reading frame for the remainder of the mRNA transcript. This results in the production of non-functional, truncated, or aberrant proteins, which contributes to the severe growth defects observed in these mutants. oup.com
Links to Cellular Dysfunctions and Stress Responses
The inability to properly modify these tRNAs renders cells vulnerable to various cellular dysfunctions and environmental stresses. The modification status of tRNA is not static and can change in response to external conditions, linking the translational machinery directly to cellular stress response pathways.
A hallmark phenotype of mutants deficient in 5-substituted 2-thiouridine synthesis is a pronounced sensitivity to environmental stressors, most notably elevated temperature and oxidative stress.
Temperature Sensitivity: Numerous studies have demonstrated that yeast and nematode mutants lacking components of the tRNA thiolation machinery (such as Ctu1, Ctu2, or the URM1 pathway) are thermosensitive, exhibiting severe growth defects or lethality at high temperatures. nih.govpnas.orgnih.govplos.org This temperature sensitivity is directly linked to the stability of the modification pathway itself. In some yeast strains, the enzymes of the URM1 pathway are inherently unstable at temperatures above 30°C, leading to a natural decrease in tRNA thiolation levels during heat stress. nih.govoup.com This suggests a feedback loop where heat stress reduces tRNA thiolation, which in turn slows translation as a potential adaptive response. nih.gov
Oxidative Stress Sensitivity: The URM1 pathway is also linked to the cell's ability to cope with oxidative stress. Deletion of URM1 in yeast results in hypersensitivity to oxidizing agents like diamide and tert-butyl hydroperoxide (tBOOH). mdpi.compnas.orgpnas.org This suggests that proper tRNA modification and the resulting translational efficiency are required to mount an effective response to oxidative damage, likely by ensuring the robust synthesis of antioxidant proteins.
Table 2: Phenotypes Associated with Deficiencies in 5-Substituted 2-Thiouridine Modifying Enzymes
| Enzyme/Pathway | Organism | Key Phenotypes | Citations |
| Elongator Complex | S. cerevisiae | Resistance to gamma-toxin, growth defects, sensitivity to stress. | nih.govnih.gov |
| URM1 Pathway | S. cerevisiae | Slow growth, severe temperature sensitivity, sensitivity to oxidative stress (diamide), resistance to gamma-toxin. | nih.govmdpi.compnas.org |
| Ctu1/Ctu2 Complex | S. pombe, C. elegans | Temperature-sensitive lethality, genome instability, increased ribosomal frameshifting. | pnas.orgnih.govnih.gov |
| Ncs2/Ncs6 Complex | M. oryzae | Reduced hyphal growth, impaired infection process, disrupted protein homeostasis. | oup.com |
Disruption of Enzymatic Modification Pathways under Oxidative Stress
Under conditions of oxidative stress, the enzymatic pathways responsible for the modification of 5-substituted 2-thiouridines in transfer RNA (tRNA) are susceptible to disruption. nih.govmdpi.com Oxidative stress, induced by agents such as hydrogen peroxide (H₂O₂), sodium arsenite (NaAsO₂), and sodium hypochlorite (NaClO), can trigger a cascade of events that leads to the damage of tRNA. nih.govpreprints.org Specifically, the 2-thiouridine moiety, a sulfur-containing nucleoside, is a primary target for reactive oxygen species (ROS). nih.gov
Studies conducted on various eukaryotic cells, including baker's yeast and human cell lines, have demonstrated that exposure to oxidative stress leads to a notable decrease in the levels of 5-methylcarboxymethyl-2-thiouridine (mcm⁵s²U). nih.govmdpi.com This decrease is accompanied by the appearance of immature modification products such as 5-carboxymethyl-2-thiouridine (cm⁵s²U), 5-carboxymethyl-4-pyrimidinone riboside (cm⁵H₂U), and 5-carboxymethyluridine (B57136) (cm⁵U). nih.govpreprints.org The accumulation of these intermediates suggests an impairment of the enzymatic machinery at the C5 position of 2-thiouridine. nih.govresearchgate.net It is believed that oxidative stress may partially inactivate the methyltransferases responsible for the final step in the biosynthesis of mcm⁵s²U, leading to the buildup of its precursor, cm⁵s²U. mdpi.com
The disruption of these modification pathways is a time-dependent process. Research has shown that the most significant decrease in mcm⁵s²U levels and the concurrent appearance of its desulfuration products occur within the first 2 to 4 hours of exposure to oxidative stress. nih.govmdpi.compreprints.org Following this period, cellular antioxidant systems may begin to counteract the effects of the oxidizing agents, leading to a partial recovery of the normal modification status. preprints.org
Desulfuration Products and Their Functional Implications (e.g., mcm⁵H₂U, mcm⁵U)
A key consequence of oxidative stress on 5-substituted 2-thiouridines is the process of desulfuration, where the sulfur atom at the C2 position of the uridine base is removed. mdpi.com This process has been observed both in vitro and in living cells. nih.govmdpi.com The oxidative desulfuration of 5-substituted 2-thiouridines, such as mcm⁵s²U, results in the formation of two primary products: 5-substituted 4-pyrimidinone riboside (R⁵H₂U) and 5-substituted uridine (R⁵U). mdpi.com For mcm⁵s²U, these products are 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm⁵H₂U) and 5-methylcarboxymethyluridine (mcm⁵U). nih.govmdpi.compreprints.org
The ratio of these desulfuration products is influenced by several factors, including pH and the nature of the substituent at the C5 position. mdpi.comnih.gov For instance, at a lower pH (around 6.6), the formation of the H₂U derivative is favored, while at a higher pH (around 7.6), uridine is the major product. mdpi.comnih.gov The substituent at the C5 position also affects the desulfuration pathway, with different R groups influencing the ratio of the resulting products. nih.gov
The formation of these desulfuration products has significant functional implications. The conversion of a 5-substituted 2-thiouridine to its desulfurated counterparts can impair the function of the containing tRNA and alter the translation of genetic information. nih.govmdpi.com The sulfur atom at the C2 position is crucial for stabilizing the codon-anticodon interaction and ensuring translational fidelity. asm.org Its removal can lead to reduced translational efficiency and an increase in frameshifting errors. asm.orgoup.com
Altered Codon Recognition Properties of Desulfurated Products
The modification of uridine at the wobble position (position 34) of the tRNA anticodon, particularly with 5-substituted 2-thiouridines, plays a critical role in the precise decoding of messenger RNA (mRNA) codons. nih.gov The 2-thio modification restricts the base-pairing of uridine with guanosine (B1672433), thereby enforcing the recognition of codons ending in adenosine (B11128) (A) over those ending in guanosine (G). asm.orgfrenoy.eu
The desulfuration of 5-substituted 2-thiouridines to their corresponding uridine (R⁵U) and 4-pyrimidinone riboside (R⁵H₂U) derivatives significantly alters these codon recognition properties. The removal of the sulfur atom from the C2 position diminishes the rigidity of the anticodon loop and changes the base-pairing capabilities of the wobble nucleoside. asm.org While the original 2-thiouridine modification promotes the recognition of NNA codons, its absence can lead to a less restricted wobble pairing. nih.govfrenoy.eu
Future Research Directions and Unresolved Questions
Elucidation of Remaining Uncharacterized Enzymatic Steps
The biosynthetic pathway of mnm5s2U, while increasingly understood, still harbors enzymatic mysteries, particularly concerning the final modification steps across different domains of life. In many Gram-negative bacteria like Escherichia coli, the bifunctional enzyme MnmC catalyzes the final two steps: the FAD-dependent conversion of cmnm5(s2)U to 5-aminomethyl-2-thiouridine (B1259639) (nm5(s2)U), followed by methylation to mnm5(s2)U. nih.govoup.com However, a significant unresolved question has been the identity of the enzymes performing these roles in Gram-positive bacteria and plants, which lack MnmC orthologs. oup.comasm.org
Recent breakthroughs have identified alternative enzymes. In Bacillus subtilis, the methyltransferase MnmM (formerly YtqB) was discovered to convert nm5s2U to mnm5s2U. oup.com Furthermore, a radical SAM enzyme, now named MnmL (formerly YtqA), has been implicated in the synthesis of mnm5s2U in several Gram-positive bacteria, encoded in an operon with MnmM. asm.orgnih.gov
Future research should focus on:
Mechanistic Details of MnmL and MnmM: While identified, the precise biochemical mechanisms of the MnmL/MnmM pathway are not fully resolved. asm.orgasm.org Detailed kinetic and structural studies are needed to understand their catalytic actions and how they may interact. nih.gov
Identification in Other Organisms: A systematic search for MnmC-like activities in other organisms lacking a clear ortholog is warranted. The diversity of solutions, such as the MnmLM pathway, suggests other novel enzymes may yet be discovered. asm.orgnih.gov
The Role of MnmH: The MnmH protein adds another layer of complexity. It is known to catalyze the exchange of sulfur for selenium at the 2-position and also has geranylation activity. nih.gov The interplay between thiolation, selenation, and geranylation, and the physiological conditions that favor each reaction, remain enigmatic and a key area for future investigation. nih.govresearchgate.net
Comprehensive Mapping of 5-Substituted 2-Thiouridine (B16713) in Diverse Organisms
While it is known that mnm5s2U is present in bacteria and potentially archaea, and its counterpart mcm5s2U is found in eukaryotes, a truly comprehensive map of their distribution is lacking. nih.gov These modifications are typically found in tRNAs for Glutamine, Lysine, and Glutamic acid. nih.gov However, the full extent of their presence across different tRNA isoacceptors and diverse species, especially within Archaea and various eukaryotic phyla, is not completely charted.
The development of more sensitive analytical techniques, such as advanced mass spectrometry and specific endonuclease assays, has improved detection. nih.gov For example, studies in the protist Leishmania tarentolae revealed fascinating, compartment-specific modifications: the cytosolic tRNA has mcm5s2U, while the mitochondrial version has 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um). nih.govnih.gov This highlights that distribution is not just species-specific but can be organelle-specific.
Key unresolved questions include:
Archaeal Modifications: While there is circumstantial evidence for mnm5s2U in Archaea, its definitive identification in purified tRNA species and the responsible enzymes are still areas for active research. oup.comnih.gov
Organelle-Specific Distribution: The Leishmania model suggests that modification pathways can diverge between the cytosol and mitochondria. nih.govresearchgate.net Mapping these modifications in the organelles of other eukaryotes is necessary to understand the evolution and function of this compartmentalization.
High-Throughput Screening: A systematic, high-throughput analysis across a broader range of organisms would provide a global view of the evolutionary conservation and divergence of these modification pathways.
| Organism/Domain | Compound | Location | tRNA Species | Citation |
| Bacteria | mnm5s2U / cmnm5s2U | Cytosol | Gln, Lys, Glu, etc. | nih.govasm.org |
| Eukaryotes (general) | mcm5s2U | Cytosol | Gln, Lys, Glu | nih.gov |
| Leishmania tarentolae | mcm5s2U | Cytosol | Glu, Gln | nih.govnih.gov |
| Leishmania tarentolae | mcm5Um | Mitochondria | Glu, Gln, Lys | nih.govnih.gov |
| Archaea | mnm5s2U (predicted) | Cytosol | - | oup.comnih.gov |
Deeper Understanding of Dynamic Regulation under Physiological and Stress Conditions
There is growing evidence that tRNA modifications are not static but are dynamically regulated in response to cellular needs and environmental stress. pnas.orgibb.waw.plnih.gov This dynamic regulation allows cells to fine-tune translation, modulating the expression of specific sets of genes to adapt and survive. nih.govmdpi.com For instance, exposure to various stressors like hydrogen peroxide can lead to changes in the levels of 5-substituted 2-thiouridines. mdpi.com
Studies have shown that under oxidative stress, the mcm5s2U modification can be depleted, suggesting a regulatory mechanism or damage to the modification machinery. nih.gov This dynamic nature implies a complex network of signaling pathways that sense the cellular state and modulate the activity of tRNA modifying enzymes.
Future research should aim to:
Identify Regulatory Pathways: Uncover the specific signaling cascades (e.g., stress-activated protein kinases) that control the enzymes involved in the mnm5s2U/mcm5s2U pathway. ibb.waw.pl
Characterize "Eraser" Enzymes: While the "writer" enzymes that install these modifications are increasingly known, the enzymes that might remove or reverse them, particularly under stress, are largely uncharacterized.
Quantify Dynamic Changes: Develop more quantitative, time-resolved methods to measure the flux through the modification pathways under various physiological states, such as T-cell activation, nutrient starvation, or different phases of the cell cycle. pnas.orgibb.waw.pl
| Stress Condition | Organism/Cell Type | Observed Change in R5S2U Levels | Potential Consequence | Citation |
| Oxidative Stress (H₂O₂) | S. cerevisiae / Human Cells | Decrease in mcm5s2U | Altered translation of stress-response proteins | mdpi.commdpi.com |
| Nutrient Deprivation | S. cerevisiae | Altered tRNA production and modification | Regulation of cell growth and survival | ibb.waw.pl |
| T-Cell Activation | Murine T-cells | Reduction in specific tRNA modifications (ms2t6A) | Coordinated change with mRNA pool to manage proliferation | pnas.org |
Exploration of Interplay with Other tRNA Modifications and Cellular Pathways
tRNA molecules are hotspots for chemical modifications, and these modifications often function in concert. The function of 5-methoxyaminomethyl-2-thiouridine is not determined in isolation but is influenced by a network of other modifications, particularly in the anticodon stem-loop. A classic example is the interplay with the N6-threonylcarbamoyladenosine (t6A) modification at position 37, adjacent to the anticodon. researchgate.net In many tRNAs, both the U34 and A37 modifications are required for optimal decoding and to prevent frameshifting. researchgate.netnih.gov
The concept of "modification circuits" or crosstalk, where one modification influences the deposition or function of another, is an exciting frontier. mdpi.com This interplay adds a rich layer of regulatory potential, allowing for fine-tuned control over the translation of specific mRNAs. A lack of these interconnected modifications can disrupt proteome homeostasis and diminish the cellular response to stress. ibb.waw.pl
Key areas for future exploration include:
Mapping Modification Networks: Systematically mapping the co-occurrence and functional interdependence of mnm5s2U/mcm5s2U with other modifications (like t6A, pseudouridine, etc.) on a transcriptome-wide scale. mdpi.comwikipedia.org
Functional Synergy: Dissecting how mnm5s2U and its neighboring modifications synergistically affect tRNA structure, stability, and interaction with the ribosome and aminoacyl-tRNA synthetases. researchgate.netmdpi.com
Links to Other Pathways: Investigating how the status of this modification impacts other cellular processes beyond translation, such as tRNA stability, tRNA-derived fragments (tRFs), and cellular signaling. mdpi.com
Advanced Structural and Mechanistic Investigations of Enzyme-tRNA Complexes
Understanding the precise mechanisms of tRNA modification requires high-resolution structural information of the enzymes in complex with their tRNA substrates. The enzymes responsible for the initial steps, MnmE and MnmG, form a large, dynamic complex (MnmEG). oup.com Recent cryo-electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) studies have provided crucial snapshots of this machinery. biorxiv.orgnih.govbiorxiv.org
These studies revealed that the MnmEG complex can exist in different oligomeric states (α2β2 and α4β2) and undergoes significant conformational changes driven by GTP binding and hydrolysis. oup.combiorxiv.orgnih.gov Cryo-EM structures have suggested a mechanism for how a reactive methylene (B1212753) group is transferred between the MnmE and MnmG active sites. biorxiv.orgbiorxiv.org However, many mechanistic details remain elusive.
Future research requires:
Capturing Reaction Intermediates: Obtaining high-resolution structures of the MnmEG complex bound to tRNA at different stages of the reaction cycle (e.g., pre- and post-GTP hydrolysis, with substrate analogs) to create a "molecular movie" of the modification process. biorxiv.orgacs.orgnih.gov
Structure of the Complete Pathway: For organisms with the MnmLM or MnmC pathways, structural studies of these enzymes in complex with their tRNA substrates are needed to understand substrate recognition and catalysis. oup.comasm.org
Role of Conformational Dynamics: Investigating how the large-scale conformational changes observed in the MnmEG complex are allosterically coupled to tRNA binding and the chemical steps of the modification reaction. biorxiv.orgresearchgate.netvub.be
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
